Cas no 4425-56-3 (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)

2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 2,4-Dihydroxy-5-pyrimidinecarbonitrile
- 2,4-Dioxo-1H-pyrimidine-5-carbonitrile
- 1,2,3,4-tetrahydro-2,4-dioxo-5-Pyrimidinecarbonitrile
- 2,4-Dihydroxypyrimidine-5-carbonitrile
- 5-Cyanouracil
- 5-Pyrimidinecarbonitrile, 1,2,3,4-tetrahydro-2,4-dioxo-
- NSC667760
- 5-cyano-2,4(1H,3H)-Pyrimidinedione
- 5-Cyano uracil
- NSC12931
- PubChem14994
- 2,4-Dihydroxy-pyrimidine-5-carbonitrile
- 5-Cyanouracil, AldrichCPR
- KSC588A4T
- HAUXRJCZDHHADG-UHFFFAOYSA-N
- A7030
- AKOS006221480
- TS-00031
- 4425-56-3
- SCHEMBL189451
- FT-0620353
- DTXSID70196080
- EN300-85846
- CHEMBL443038
- FT-0649990
- SB57731
- NSC 12931
- 4,4'-Methylenebis(2-(hydroxymethyl)phenol)
- BDBM50124205
- SCHEMBL20630523
- Z1201618232
- NSC-12931
- AM20100146
- J-517427
- NSC44192
- 5-cyano-6-aryl-2-thiouracil
- MFCD00051958
- 5428-41-1
- SY006044
- CS-W002248
- 5-cyano-2,4-dihydroxy pyrimidine
- NSC 44192
- NSC-667760
- PS-5544
- AKOS005207152
- C3542
- AKOS015856573
- 2 pound not4-Dioxo-1 pound not2 pound not3 pound not4-tetrahydropyrimidine-5-carbonitrile
- NSC-44192
- InChI=1/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10
- AC-7400
- 2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile
- DB-011862
- 4-hydroxy-2-oxo-3H-pyrimidine-5-carbonitrile
- 2,4-Dihydroxy-5-pyrimidinecarbonitrile; 2,4-Dioxo-1H-pyrimidine-5-carbonitrile
- 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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- MDL: MFCD00128255
- インチ: 1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10)
- InChIKey: HAUXRJCZDHHADG-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C#N)=C([H])N([H])C(N1[H])=O
計算された属性
- せいみつぶんしりょう: 137.02300
- どういたいしつりょう: 137.022526
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82
- 疎水性パラメータ計算基準値(XlogP): -0.9
- 互変異性体の数: 9
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.52
- ふってん: 524.8°C at 760 mmHg
- フラッシュポイント: 271.211℃
- 屈折率: 1.59
- PSA: 89.51000
- LogP: -1.06512
- 最大波長(λmax): 290(Na2CO3 aq.)(lit.)
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- セキュリティの説明: S22; S36/37
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R20/22
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6952288-1g |
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
4425-56-3 | 95% | 1g |
$28.0 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3542-1G |
5-Cyanouracil |
4425-56-3 | >98.0%(HPLC) | 1g |
¥110.00 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051792-5g |
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
4425-56-3 | 98% | 5g |
¥301.00 | 2024-05-13 | |
Ambeed | A140484-5g |
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
4425-56-3 | 98% | 5g |
$28.0 | 2025-02-25 | |
Enamine | EN300-85846-0.25g |
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
4425-56-3 | 95.0% | 0.25g |
$19.0 | 2025-02-21 | |
Ambeed | A140484-1g |
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
4425-56-3 | 98% | 1g |
$12.0 | 2025-02-25 | |
ChemScence | CS-W002248-10g |
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
4425-56-3 | 99.43% | 10g |
$146.0 | 2022-04-27 | |
TRC | C991745-500mg |
5-Cyanouracil |
4425-56-3 | 500mg |
$87.00 | 2023-05-18 | ||
abcr | AB172723-5 g |
5-Cyanouracil, 97%; . |
4425-56-3 | 97% | 5g |
€195.00 | 2023-06-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EO640-200mg |
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
4425-56-3 | 98% | 200mg |
65.0CNY | 2021-07-12 |
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 関連文献
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Anna K. Renfrew Metallomics 2014 6 1324
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2. Novel ring transformations of 5-cyanouracils into 2-thiocytosines, 2,4-diaminopyrimidines, and pyrimido[4,5-d]pyrimidines by the reaction with thioureas and guanidinesKosaku Hirota,Hironao Sajiki,Yukio Kitade,Yoshifumi Maki J. Chem. Soc. Perkin Trans. 1 1990 123
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Leli Zeng,Pranav Gupta,Yanglu Chen,Enju Wang,Liangnian Ji,Hui Chao,Zhe-Sheng Chen Chem. Soc. Rev. 2017 46 5771
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4. 795. Purines, pyrimidines, and glyoxalines. Part IV. Cyanouracils from amines and amino-acidsM. R. Atkinson,G. Shaw,R. N. Warrener J. Chem. Soc. 1956 4118
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Xin Sonia Gai,Basil A. Coutifaris,Scott H. Brewer,Edward E. Fenlon Phys. Chem. Chem. Phys. 2011 13 5926
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Sarah A. Barnett,Ashley T. Hulme,Nizar Issa,Thomas C. Lewis,Louise S. Price,Derek A. Tocher,Sarah L. Price New J. Chem. 2008 32 1761
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Xin Sonia Gai,Basil A. Coutifaris,Scott H. Brewer,Edward E. Fenlon Phys. Chem. Chem. Phys. 2011 13 5926
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Fergus E. Poynton,Sandra A. Bright,Salvador Blasco,D. Clive Williams,John M. Kelly,Thorfinnur Gunnlaugsson Chem. Soc. Rev. 2017 46 7706
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Xin Sonia Gai,Basil A. Coutifaris,Scott H. Brewer,Edward E. Fenlon Phys. Chem. Chem. Phys. 2011 13 5926
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Fengrui Qu,Kristina Martinez,Ashley M. Arcidiacono,Seungjo Park,Matthias Zeller,Russell H. Schmehl,Jared J. Paul,Yonghyun Kim,Elizabeth T. Papish Dalton Trans. 2018 47 15685
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileに関する追加情報
Professional Introduction to 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 4425-56-3)
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with significant applications in pharmaceutical and chemical research. Its molecular structure, characterized by a pyrimidine core with a dioxo and nitrile functional group, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered attention in recent years due to its potential role in the development of novel therapeutic agents.
The CAS number 4425-56-3 uniquely identifies this chemical entity, ensuring precise classification and communication within the scientific community. The compound’s reactivity stems from its dual functionality—the dioxo group (C=O) and the nitrile group (C≡N)—which allows for diverse chemical transformations. These transformations are particularly valuable in medicinal chemistry, where structural modifications can lead to enhanced pharmacological properties.
In the realm of pharmaceutical research, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been explored as a precursor for synthesizing pyrimidine-based drugs. Pyrimidines are fundamental scaffolds in many pharmacologically active compounds, including antiviral and anticancer agents. The presence of the nitrile group provides a site for further functionalization, enabling the creation of derivatives with tailored biological activities.
Recent studies have highlighted the compound’s utility in the development of inhibitors targeting specific enzymatic pathways. For instance, modifications of the pyrimidine ring have been investigated for their potential to interfere with kinase enzymes, which are often overexpressed in cancer cells. The dioxo group’s ability to participate in hydrogen bonding interactions further enhances its suitability as a pharmacophore.
The synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions, starting from readily available precursors. Advances in synthetic methodologies have improved the efficiency and yield of its production, making it more accessible for industrial applications. Catalytic processes have been particularly effective in streamlining the synthesis while maintaining high purity standards.
From a computational chemistry perspective, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed its potential as a ligand for various protein targets. These simulations not only aid in rational drug design but also provide insights into the compound’s mechanism of action.
The compound’s stability under different conditions has also been a subject of interest. Studies have demonstrated its resilience in aqueous solutions at physiological pH levels, suggesting its feasibility for use in biomedical applications. Additionally, its solubility profile has been optimized through structural modifications to enhance bioavailability.
In conclusion, 2 , 4 - dioxo - 1 , 2 , 3 , 4 - tetrahydropyrimidine - 5 - carbonitrile ( CAS No . 4425 - 56 - 3 ) represents a promising candidate for further exploration in drug discovery and chemical synthesis. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in pharmaceutical science is expected to grow.
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